molecular formula C16H28N2O2 B6643152 1-[4-(Piperidine-1-carbonyl)piperidin-1-yl]pentan-1-one

1-[4-(Piperidine-1-carbonyl)piperidin-1-yl]pentan-1-one

Cat. No.: B6643152
M. Wt: 280.41 g/mol
InChI Key: GATROWPLVMHSOY-UHFFFAOYSA-N
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Description

1-[4-(Piperidine-1-carbonyl)piperidin-1-yl]pentan-1-one is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of two piperidine rings connected through a carbonyl group and a pentanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Piperidine-1-carbonyl)piperidin-1-yl]pentan-1-one typically involves the reaction of piperidine with a suitable carbonyl-containing compound under controlled conditions. One common method involves the reaction of piperidine with pentanone in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions with toluene as the solvent, allowing for the removal of water by azeotropic distillation .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Piperidine-1-carbonyl)piperidin-1-yl]pentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The piperidine rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

1-[4-(Piperidine-1-carbonyl)piperidin-1-yl]pentan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Piperidine-1-carbonyl)piperidin-1-yl]pentan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Piperidin-4-ylcarbonyl)piperidine hydrochloride
  • 1-(2-Furylmethyl)piperidin-4-one
  • 1-(3,4-Difluorophenyl)piperidin-4-one
  • 1-(4-Fluoro-2-methylphenyl)piperidin-4-one

Uniqueness

1-[4-(Piperidine-1-carbonyl)piperidin-1-yl]pentan-1-one is unique due to its specific structure, which allows for distinct interactions with biological targets. Its dual piperidine rings and carbonyl group provide a versatile scaffold for chemical modifications, making it valuable in drug discovery and development .

Properties

IUPAC Name

1-[4-(piperidine-1-carbonyl)piperidin-1-yl]pentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O2/c1-2-3-7-15(19)17-12-8-14(9-13-17)16(20)18-10-5-4-6-11-18/h14H,2-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATROWPLVMHSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCC(CC1)C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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